molecular formula C17H17N7 B12243855 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12243855
M. Wt: 319.4 g/mol
InChI Key: FURPKFGFLIZCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine ring fused with a piperazine ring and a pyridine ring. The presence of these fused rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine ring.

    Introduction of the Piperazine Ring:

    Formation of the Pyridine-3-Carbonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the efficient production of the compound on a large scale .

Mechanism of Action

The mechanism of action of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of ring structures and functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H17N7/c1-13-12-24-15(20-13)4-5-16(21-24)22-7-9-23(10-8-22)17-14(11-18)3-2-6-19-17/h2-6,12H,7-10H2,1H3

InChI Key

FURPKFGFLIZCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.